molecular formula C16H14Cl3NO2 B12086091 Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester CAS No. 646989-72-2

Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester

Cat. No.: B12086091
CAS No.: 646989-72-2
M. Wt: 358.6 g/mol
InChI Key: PPFLVAZWSRXOMY-UHFFFAOYSA-N
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Description

Structure: The compound features a 2-chloroacetic acid backbone esterified to an azanyl (amine) group substituted with two (4-chlorophenyl)methyl moieties. This structure confers unique steric and electronic properties due to the electron-withdrawing chlorine atoms and aromatic rings.

Properties

CAS No.

646989-72-2

Molecular Formula

C16H14Cl3NO2

Molecular Weight

358.6 g/mol

IUPAC Name

[bis[(4-chlorophenyl)methyl]amino] 2-chloroacetate

InChI

InChI=1S/C16H14Cl3NO2/c17-9-16(21)22-20(10-12-1-5-14(18)6-2-12)11-13-3-7-15(19)8-4-13/h1-8H,9-11H2

InChI Key

PPFLVAZWSRXOMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)OC(=O)CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester typically involves the reaction of 2-chloroacetic acid with bis[(4-chlorophenyl)methyl]amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the manufacture of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties
Compound Name (CAS/Reference) Molecular Formula Molecular Weight Substituents Key Properties/Applications
Target Compound C₁₆H₁₄Cl₃NO₂ 366.65* Bis(4-chlorophenyl)methyl, 2-chloroacetate High steric bulk; potential chiral recognition
Acetic acid, 2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene], ethyl ester (27143-07-3) C₁₁H₁₃ClN₂O₃ 256.69 4-methoxyphenyl hydrazinylidene, ethyl ester Intermediate for apixaban; melting point 94°C, density 1.23 g/cm³
Bis(4-chlorophenyl)acetic acid methyl ester (Example 40(i) in ) C₁₅H₁₂Cl₂O₂ 307.16 Bis(4-chlorophenyl), methyl ester Precursor to aldehydes via reduction; used in pharmaceutical synthesis
Methyl 2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate (62465-90-1) C₉H₇Cl₂N₂O₂ 245.99 4-chlorophenyl hydrazinylidene, methyl ester LogP 2.55; used in heterocyclic synthesis
p,p'-DDA 2-chloroethanol ester () C₁₆H₁₄Cl₃O₂ 352.64 Bis(4-chlorophenyl), 2-chloroethanol ester Enhanced electron-capture detector sensitivity (LOD 0.5 ng vs. 2 ng for methyl ester)
Key Observations:
  • Substituent Effects: Chlorine Position: Ortho, meta, and para positions on aromatic rings significantly influence chiral selectivity (e.g., para-substituted mandelic acid esters show higher selectivity decreases upon acetylation than ortho analogs ). Ester Group: The 2-chloroethanol ester in DDA derivatives improves analytical detection sensitivity compared to methyl esters .

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Melting Point (°C) LogP pKa Key Functional Groups
Target Compound* N/A ~3.5† ~11.6‡ Chloroacetate, bis(4-chlorophenyl)methyl
27143-07-3 94 2.55 11.63 Hydrazinylidene, methoxyphenyl
Methyl 4-chlorophenylacetate (52449-43-1) N/A N/A N/A Chlorophenyl, acetate
Mandelic acid methyl ester acetate () N/A N/A N/A Acetylated hydroxyl, chloro-substituted phenyl

*Estimated based on analogs; †Predicted using ’s LogP (2.55) with added chlorophenyl groups; ‡Approximated from ’s pKa.

Key Observations:
  • LogP Trends : Chlorophenyl groups increase hydrophobicity. For instance, the target compound’s LogP (~3.5) is higher than 27143-07-3 (2.55) due to additional aromatic chlorination.
  • Acidity: The pKa of 11.63 in 27143-07-3 suggests moderate H-donor capacity, which may be reduced in acetylated esters (as seen in ).

Biological Activity

Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester (CAS No. 646989-72-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological mechanisms, and its applications based on recent research findings.

  • Molecular Formula: C16H14Cl3NO2
  • Molecular Weight: 358.6 g/mol
  • IUPAC Name: [bis[(4-chlorophenyl)methyl]amino] 2-chloroacetate
  • InChI Key: PPFLVAZWSRXOMY-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroacetic acid with bis[(4-chlorophenyl)methyl]amine under controlled conditions. The reaction is catalyzed and optimized for yield and purity, often employing advanced techniques such as continuous flow reactors.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study utilizing gas chromatography-mass spectrometry (GC-MS) identified various biologically active compounds within fractions derived from related substances. Specifically, the chloroform fraction demonstrated high anti-inflammatory properties, suggesting potential applications in treating infections and inflammatory conditions .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways, although detailed mechanisms remain to be elucidated. The interaction of the compound with cellular receptors appears to modulate signaling pathways involved in cell survival and proliferation .

Analgesic Effects

In analgesic testing using an acetic acid-induced writhing model in mice, various fractions of related compounds showed significant inhibition of pain responses. The ethyl acetate fraction exhibited the highest analgesic potential, indicating that derivatives of acetic acid may be effective in pain management .

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors within the body. These interactions can lead to alterations in cellular processes such as inflammation and pain perception. Research suggests that the compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Study on Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of various fractions from Justicia adhatoda L., which included derivatives similar to this compound. Results indicated a significant reduction in inflammation markers when treated with these compounds, supporting their potential therapeutic use .

Pharmacological Testing

In pharmacological evaluations, the compound was tested against standard drugs for its efficacy in reducing inflammation and pain. The results showed comparable effects to established analgesics and anti-inflammatories, highlighting its potential as a therapeutic agent .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Acetic acid, 4-chlorophenyl esterC8H7ClO2Moderate antimicrobial activity
4-Chloroindole-3-acetic acidC9H8ClO2Stronger growth inhibition in plants
Bis(4-chlorophenyl)acetic acidC14H10Cl2O2Notable antibacterial properties

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